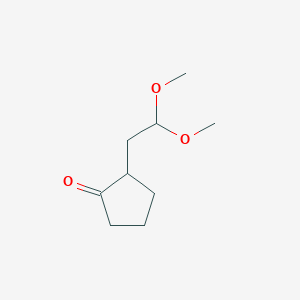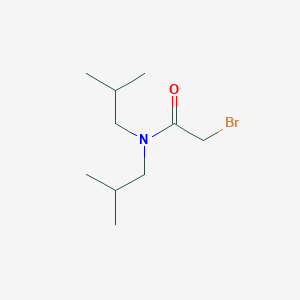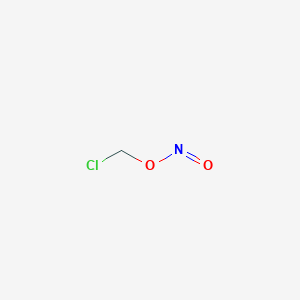![molecular formula C10H8 B14298654 Bicyclo[4.2.2]deca-1(8),2,4,6,9-pentaene CAS No. 118226-93-0](/img/structure/B14298654.png)
Bicyclo[4.2.2]deca-1(8),2,4,6,9-pentaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[4.2.2]deca-1(8),2,4,6,9-pentaene: is an organic compound with the molecular formula C10H8 . It is a bicyclic hydrocarbon that features a unique structure with multiple double bonds, making it an interesting subject of study in organic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo[4.2.2]deca-1(8),2,4,6,9-pentaene typically involves multiple steps. One common method starts with the cyclization of a suitable precursor, followed by dehydrogenation to introduce the necessary double bonds. Specific reaction conditions, such as the use of catalysts and solvents, are crucial to achieving high yields and purity .
Industrial Production Methods: While industrial production methods for Bicyclo[42The scalability of these methods would depend on the availability of starting materials and the efficiency of the synthetic routes .
Analyse Des Réactions Chimiques
Types of Reactions: Bicyclo[4.2.2]deca-1(8),2,4,6,9-pentaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s structure.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.
Substitution: Halogens, acids, and bases are typical reagents for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces saturated hydrocarbons .
Applications De Recherche Scientifique
Chemistry: Bicyclo[4.2.2]deca-1(8),2,4,6,9-pentaene is used as a model compound to study the behavior of bicyclic systems and conjugated double bonds. It helps in understanding reaction mechanisms and the stability of such structures .
Biology and Medicine: While specific biological and medical applications are limited, the compound’s unique structure makes it a potential candidate for drug design and development. Its interactions with biological molecules can provide insights into new therapeutic approaches .
Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of more complex organic compounds. Its reactivity and stability make it valuable for producing specialized chemicals .
Mécanisme D'action
The mechanism by which Bicyclo[4.2.2]deca-1(8),2,4,6,9-pentaene exerts its effects involves its ability to participate in various chemical reactions. The compound’s multiple double bonds allow it to interact with different reagents, leading to the formation of new products. Molecular targets and pathways involved in these reactions depend on the specific context and conditions .
Comparaison Avec Des Composés Similaires
Bicyclo[6.2.0]decapentaene: Another bicyclic hydrocarbon with a different ring structure and double bond arrangement.
Bicyclo[5.3.0]deca-2,4,6,8,10-pentaene: A compound with a similar molecular formula but different structural features.
Uniqueness: Bicyclo[4.2.2]deca-1(8),2,4,6,9-pentaene is unique due to its specific ring structure and the arrangement of double bonds. This configuration imparts distinct chemical properties and reactivity, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
118226-93-0 |
|---|---|
Formule moléculaire |
C10H8 |
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
bicyclo[4.2.2]deca-1(8),2,4,6,9-pentaene |
InChI |
InChI=1S/C10H8/c1-2-4-10-7-5-9(3-1)6-8-10/h1-8H |
Clé InChI |
ZDURTVFYVLIQHC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CC=C(C=C1)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Trimethyl{2-[(trimethylgermyl)methyl]phenyl}germane](/img/structure/B14298581.png)
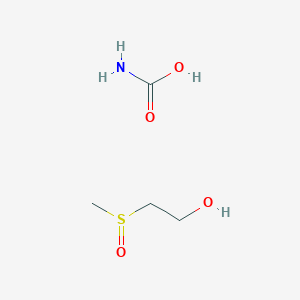
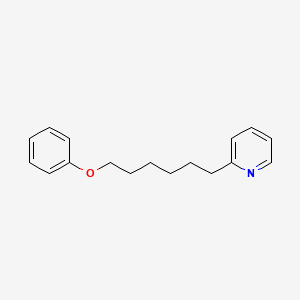
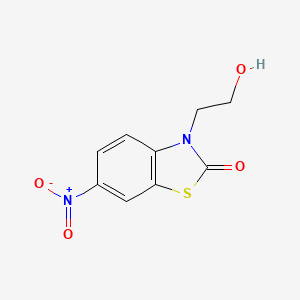
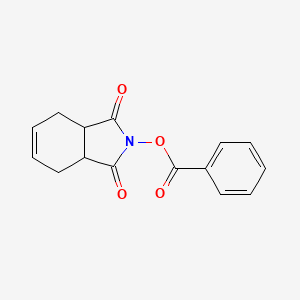

![Chloro(dimethyl){3-[(prop-2-en-1-yl)oxy]propyl}silane](/img/structure/B14298615.png)
